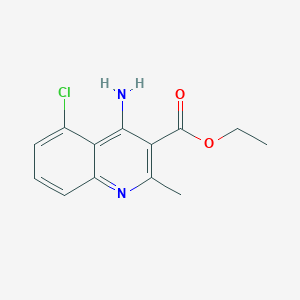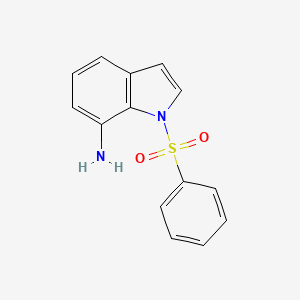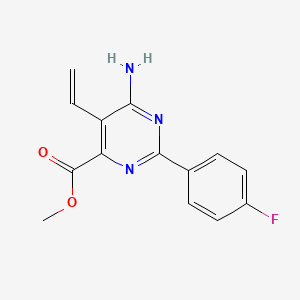
(R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-acide 2-amino-2-(5-bromo-1H-indol-3-YL)acétique est un composé appartenant à la classe des dérivés indoliques. Les dérivés indoliques sont connus pour leur large éventail d'activités biologiques et se retrouvent dans de nombreux produits naturels et produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'(R)-acide 2-amino-2-(5-bromo-1H-indol-3-YL)acétique implique généralement les étapes suivantes :
Bromation de l'indole : La matière de départ, l'indole, est bromée en position 5 à l'aide d'un agent bromant tel que la N-bromosuccinimide (NBS) en présence d'un solvant comme le dichlorométhane.
Formation d'acide indole-3-acétique : L'indole bromé est ensuite soumis à une réaction avec la glycine ou ses dérivés en conditions acides ou basiques pour former le dérivé acide indole-3-acétique.
Résolution des énantiomères : Le mélange racémique du produit est résolu à l'aide d'une chromatographie chirale ou d'autres techniques de résolution pour obtenir l'énantiomère (R).
Méthodes de production industrielle
La production industrielle de l'(R)-acide 2-amino-2-(5-bromo-1H-indol-3-YL)acétique peut impliquer une bromation à grande échelle et des réactions ultérieures dans des conditions contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de réacteurs à flux continu peut améliorer l'efficacité et la capacité d'adaptation du processus.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle indolique, à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées sur l'atome de brome ou le cycle indolique à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : L'atome de brome en position 5 peut être substitué par divers nucléophiles, y compris les amines, les thiols et les alcoolates, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base telle que la triéthylamine.
Principaux produits formés
Oxydation : Formation de dérivés d'acide indole-3-carboxylique.
Réduction : Formation de dérivés indoliques déhalogénés.
Substitution : Formation de dérivés indoliques 5-substitués.
Applications de la recherche scientifique
L'(R)-acide 2-amino-2-(5-bromo-1H-indol-3-YL)acétique présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de dérivés indoliques plus complexes.
Biologie : Étudié pour son rôle potentiel dans la modulation des voies biologiques impliquant les dérivés indoliques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'(R)-acide 2-amino-2-(5-bromo-1H-indol-3-YL)acétique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, dans les systèmes biologiques. L'atome de brome et la partie acide aminée jouent un rôle crucial dans la liaison à ces cibles et la modulation de leur activité. Le composé peut influencer diverses voies de signalisation, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amino acid moiety play crucial roles in binding to these targets and modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale naturelle présentant des caractéristiques structurelles similaires mais dépourvue de l'atome de brome.
5-Bromoindole : Un dérivé plus simple avec uniquement la substitution de brome sur le cycle indolique.
2-Aminoindole : Un dérivé indolique avec un groupe amino en position 2, mais sans l'atome de brome.
Unicité
L'(R)-acide 2-amino-2-(5-bromo-1H-indol-3-YL)acétique est unique en raison de la présence à la fois de l'atome de brome et de la partie acide aminée, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
Clé InChI |
RNOCAESBOHXJJT-SECBINFHSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Br)C(=CN2)[C@H](C(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




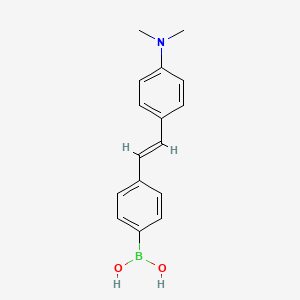
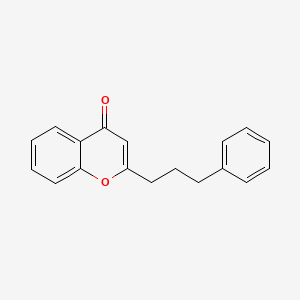
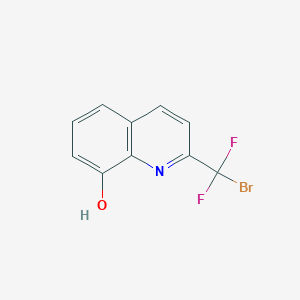
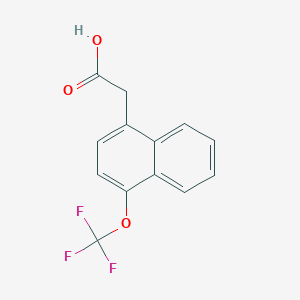
![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)

